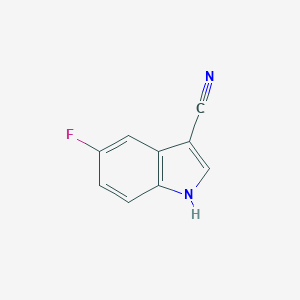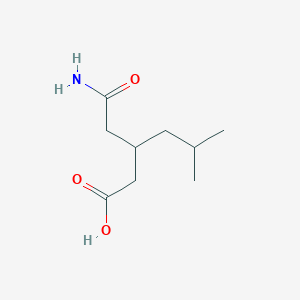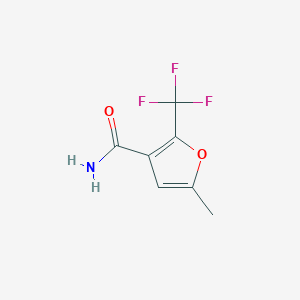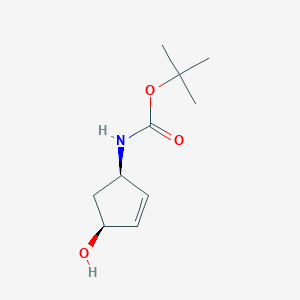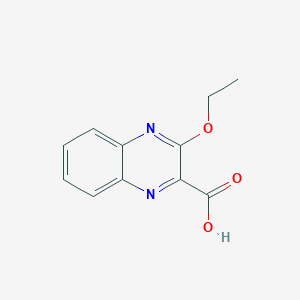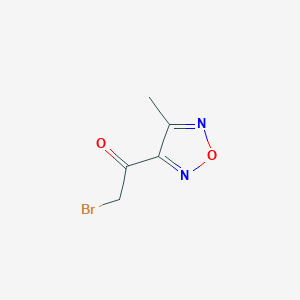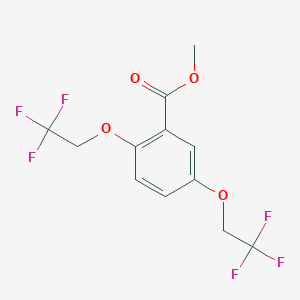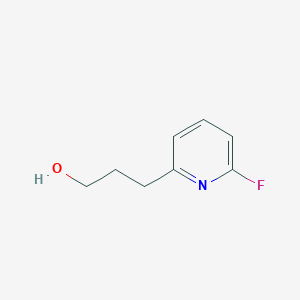
6-Fluoro-2-pyridinepropanol
概要
説明
6-Fluoro-2-pyridinepropanol is a chemical compound with the molecular formula C8H10FNO. It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 6-Fluoro-2-pyridinepropanol, is a topic of ongoing research . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .科学的研究の応用
Chemosensor for Fluoride Ions : The use of 2,6-bis(2-benzimidazolyl)pyridine, a related compound, as a chemosensor for the detection of fluoride ions. This application utilizes UV–vis spectroscopy, fluorescence spectroscopy, and 1H NMR techniques for sensing purposes (Chetia & Iyer, 2008).
In Vivo Tracer for Nicotinic Acetylcholine Receptors : The compound 6-[18F]Fluoro-3-(2(S)-azetidinylmethoxy)pyridine (6-[18F]fluoro-A-85380 or 6-[18F]FA) is synthesized for use as a tracer in positron emission tomography (PET). It is designed to follow the regional densities of brain nicotinic acetylcholine receptors and has been shown to have high specificity and binding in vivo (Scheffel et al., 1998).
Radioligand for PET Imaging : The development of 6-[18F]fluoro-A-85380 as a radioligand for PET imaging of central nicotinic acetylcholine receptors in the brain. This radiotracer demonstrates high affinity for nicotinic acetylcholine receptors and has potential for use in clinical brain imaging (Horti et al., 2000).
Synthesis and Evaluation as PET Tracer : The synthesis of 6-[18F]fluoro-A-85380 and its evaluation as a PET tracer for nicotinic acetylcholine receptors, highlighting its potential for human PET studies (Ding et al., 2000).
Fluorine-18-Labelled Fluoropyridine Derivatives : The development of a one-pot radiosynthesis method for fluorine-18-labelled fluoropyridine derivatives, including 5-[18F]fluoro-2-pyridinamine and 6-[18F]fluoro-2-pyridinamine. These derivatives are considered useful for radiopharmaceutical chemistry (Abrahim et al., 2006).
Fluorescent Chemosensor for Fe3+/Fe2+ : The synthesis of new 2H-pyrrolo[3,4-c]pyridine-based fluorophores that act as chemosensors for Fe3+/Fe2+ cations. These compounds have applications in cellular imaging (Maity et al., 2018).
特性
IUPAC Name |
3-(6-fluoropyridin-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-8-5-1-3-7(10-8)4-2-6-11/h1,3,5,11H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZSCAOKTAWLCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-pyridinepropanol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

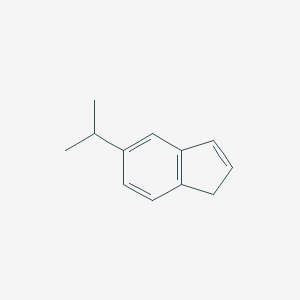

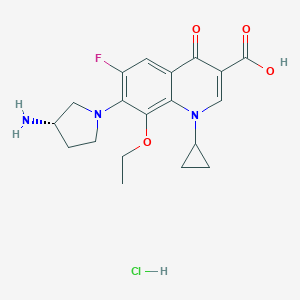
![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)
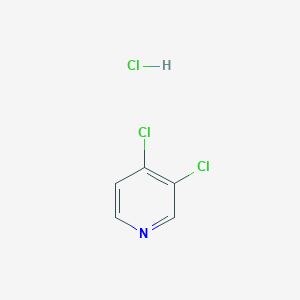
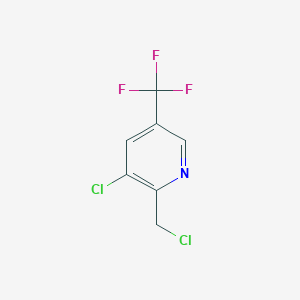
![N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline](/img/structure/B69440.png)
